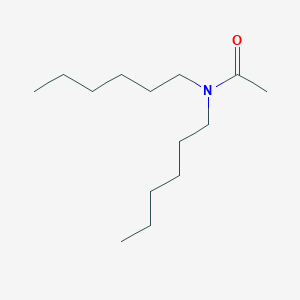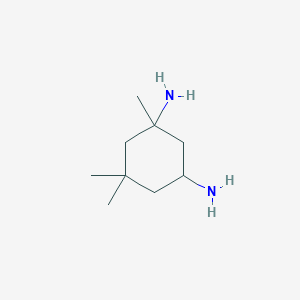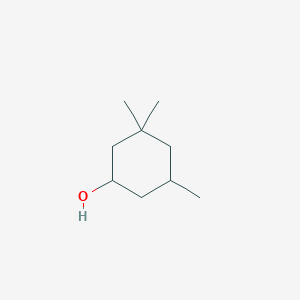
2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as ethyl 4-ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one or EEDC. It is a yellowish liquid with a fruity odor and is commonly used in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of EEDC is not well understood. However, it is believed that EEDC may act as a radical scavenger, which can help prevent oxidative damage to cells and tissues. EEDC has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
EEDC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EEDC can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. EEDC has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of EEDC is its relatively simple synthesis method, which makes it a cost-effective starting material for the synthesis of other organic compounds. However, EEDC is also highly reactive and can be difficult to handle in a laboratory setting. Additionally, EEDC has a low boiling point, which can make it difficult to purify.
Direcciones Futuras
There are several potential future directions for research on EEDC. One area of research could focus on the development of new synthetic routes for EEDC, which could improve its yield and purity. Another area of research could focus on the potential use of EEDC as a corrosion inhibitor in the oil and gas industry. Additionally, further studies could be carried out to investigate the potential anti-cancer and anti-inflammatory effects of EEDC, which could lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of EEDC involves the reaction of 4-ethyl-3,4-dimethylcyclohexanone with iodine and potassium hydroxide. This reaction results in the formation of EEDC as a yellowish liquid. The synthesis of EEDC is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
EEDC has been extensively studied for its potential applications in various fields of science. One of the primary applications of EEDC is in the synthesis of other organic compounds. It is commonly used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. EEDC has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propiedades
Número CAS |
17429-35-5 |
|---|---|
Nombre del producto |
2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl- |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-ethyl-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-4-10(3)6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3 |
Clave InChI |
CQBBARRJOASBCR-UHFFFAOYSA-N |
SMILES |
CCC1(C=CC(=O)C=C1C)C |
SMILES canónico |
CCC1(C=CC(=O)C=C1C)C |
Sinónimos |
4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


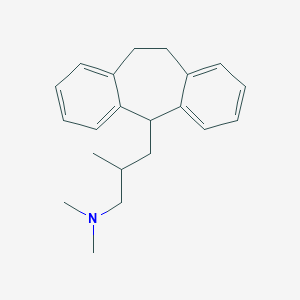

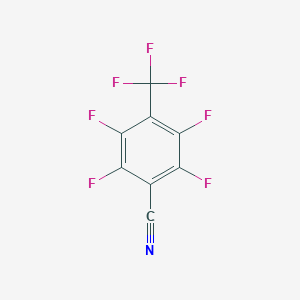
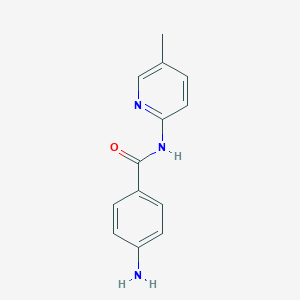
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
